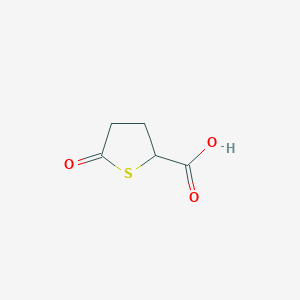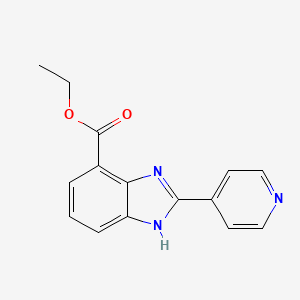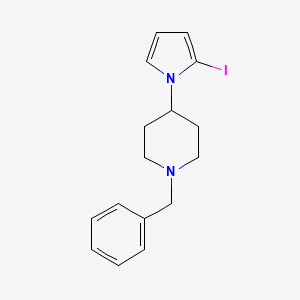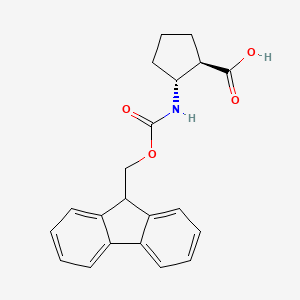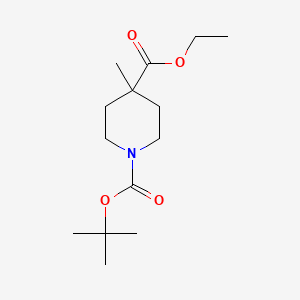
Ethyl N-Boc-4-méthylpipéridine-4-carboxylate
Vue d'ensemble
Description
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a reactant used for the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and building blocks for piperazine-based CCR5 antagonists . It is also a key building block for piperazine-based CCR5 antagonists .
Synthesis Analysis
The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves the use of isonipecotate as a starting material and Curtius rearrangement as a key step . It is also used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis
The molecular formula of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is C14H25NO4 . Its molecular weight is 271.35 g/mol . The InChI key is ZQZVWDXMUCTNRI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The refractive index of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is n20/D 1.4554 . Its density is 1.0134 g/mL at 25 °C . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .Applications De Recherche Scientifique
Synthèse des inhibiteurs de la dipeptidyl peptidase-4
L'Ethyl N-Boc-4-méthylpipéridine-4-carboxylate est utilisé comme réactif dans la synthèse des inhibiteurs de la dipeptidyl peptidase-4 (DPP-4), tels que l'ABT-279. Les inhibiteurs de la DPP-4 sont une classe d'hypoglycémiants oraux qui bloquent la DPP-4, une enzyme qui détruit l'hormone incrétine. Les incrétines aident l'organisme à produire plus d'insuline uniquement lorsque cela est nécessaire et réduisent la quantité de glucose produite par le foie lorsque cela n'est pas nécessaire .
Blocs de construction pour les antagonistes du CCR5
Ce composé sert de bloc de construction clé pour les antagonistes du CCR5 à base de pipérazine. Le CCR5 est un récepteur situé à la surface des globules blancs impliqué dans la réponse immunitaire. Les antagonistes de ce récepteur sont étudiés pour leur utilisation potentielle dans le traitement de maladies telles que le VIH, en bloquant l'entrée du virus dans les cellules humaines .
Arylation α catalysée au palladium
Il est également utilisé comme substrat dans les réactions d'arylation α catalysées au palladium avec des bromures et des chlorures hétérocycliques, conduisant à des composés tels que les esters de 4-pyridylpipéridinyl. Ce type de réaction est précieux pour créer des molécules complexes pour les produits pharmaceutiques et les produits agrochimiques .
Recherche en protéomique
L'this compound est disponible à l'achat en tant que produit spécialisé pour des applications de recherche en protéomique. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions .
Mécanisme D'action
Target of Action
Ethyl N-Boc-4-methylpiperidine-4-carboxylate, also known as 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate, is a chemical compound used as a reactant in the synthesis of various bioactive compounds
Mode of Action
The compound acts as a reactant in the synthesis of other bioactive compounds. For instance, it is used in the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and as a building block for piperazine-based CCR5 antagonists . The exact mode of interaction with its targets depends on the specific synthesis process and the resulting compound.
Biochemical Pathways
Given its role in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists, it can be inferred that it may indirectly influence the biochemical pathways associated with these targets .
Result of Action
As a reactant, the primary result of the action of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is the formation of other bioactive compounds . The molecular and cellular effects of its action would therefore depend on the properties of these resulting compounds.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl N-Boc-4-methylpiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based CCR5 antagonists . It interacts with enzymes such as dipeptidyl peptidase-4, which is involved in the regulation of glucose metabolism and immune response. The compound’s interaction with this enzyme leads to the inhibition of its activity, thereby influencing various metabolic pathways. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate interacts with proteins and other biomolecules, contributing to its role as a key building block in the synthesis of bioactive compounds.
Cellular Effects
Ethyl N-Boc-4-methylpiperidine-4-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dipeptidyl peptidase-4 affects the signaling pathways involved in glucose metabolism, leading to changes in gene expression and cellular responses. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate impacts cellular metabolism by altering the activity of enzymes and proteins involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and preventing the breakdown of incretin hormones. This inhibition leads to increased levels of incretin hormones, which play a crucial role in regulating glucose metabolism. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-Boc-4-methylpiperidine-4-carboxylate change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions. Long-term studies have shown that Ethyl N-Boc-4-methylpiperidine-4-carboxylate can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation.
Dosage Effects in Animal Models
The effects of Ethyl N-Boc-4-methylpiperidine-4-carboxylate vary with different dosages in animal models . At lower doses, the compound effectively inhibits dipeptidyl peptidase-4 activity, leading to beneficial effects on glucose metabolism and immune response. At higher doses, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may exhibit toxic or adverse effects, including potential damage to the respiratory system and other organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of dipeptidyl peptidase-4 affects the metabolism of incretin hormones, leading to changes in glucose homeostasis. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, Ethyl N-Boc-4-methylpiperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. The transport and distribution of Ethyl N-Boc-4-methylpiperidine-4-carboxylate are crucial for its activity and function within biological systems.
Subcellular Localization
Ethyl N-Boc-4-methylpiperidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interactions with enzymes, proteins, and other biomolecules, ultimately determining its biochemical and cellular effects.
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584852 | |
| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189442-87-3 | |
| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

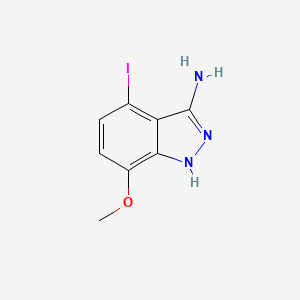


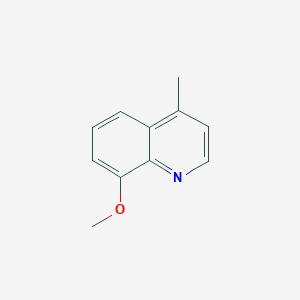

![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
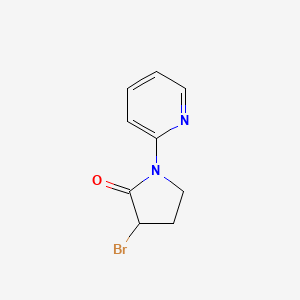
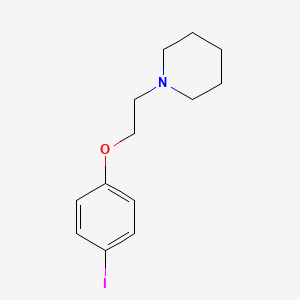
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
